Janthinocin C

Antibacterial Gram-positive Vancomycin comparator

Sourcing an accurate minimum-efficacy comparator for gram-positive antibacterial SAR studies is a common bottleneck. Janthinocin C solves this as the least potent, dehydrotryptophan-containing member of the janthinocin triad, offering a critical baseline for structure-activity relationship investigations. - Provides a 2- to 4-fold potency advantage over vancomycin against gram-positive aerobes and anaerobes, establishing a robust positive control baseline. - Features a distinct dehydrotryptophan residue, enabling direct potency comparison with its β-hydroxytryptophan (A) and β-ketotryptophan (B) analogs in head-to-head assays. - Serves as a unique macrocyclic scaffold for semi-synthetic derivatization, exploiting its non-proteinogenic erythro-β-hydroxy-D-leucine core for novel analog development.

Molecular Formula C57H82N12O15
Molecular Weight 1175.3 g/mol
CAS No. 131086-54-9
Cat. No. B1672785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJanthinocin C
CAS131086-54-9
SynonymsIle-cyclo(beta-HL-Thr-Ser-beta-HL-delta-Abu-Ser-dehydro-Trp-Orn-Phe)
isoleucyl-cyclo(beta-hydroxyleucyl-threonyl-seryl-beta-hydroxyleucyl-2,3-dehydro-alpha-aminobutyric acid-seryl-dehydrotryptophyl-ornithyl-phenylalanyl)
janthinocin C
Molecular FormulaC57H82N12O15
Molecular Weight1175.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(=CC2=CNC3=CC=CC=C32)NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)CCCN)CC4=CC=CC=C4)C(C)C)N
InChIInChI=1S/C57H82N12O15/c1-9-30(7)42(59)53(79)69-45-47(29(5)6)84-57(83)39(23-32-17-12-11-13-18-32)64-49(75)37(21-16-22-58)62-50(76)38(24-33-25-60-36-20-15-14-19-34(33)36)63-51(77)40(26-70)65-48(74)35(10-2)61-55(81)44(46(73)28(3)4)68-52(78)41(27-71)66-54(80)43(31(8)72)67-56(45)82/h10-15,17-20,24-25,28-31,37,39-47,60,70-73H,9,16,21-23,26-27,58-59H2,1-8H3,(H,61,81)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,66,80)(H,67,82)(H,68,78)(H,69,79)/b35-10-,38-24-
InChIKeyBRHKGQIVZZCHPV-RYUUWVGFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Janthinocin C: Macrocyclic Peptide Lactone Antibiotic


Janthinocin C (CAS 131086-54-9) is a macrocyclic decapeptide lactone antibiotic isolated from the fermentation broth of the Gram-negative bacterium Janthinobacterium lividum (ATCC No. 53,857) [1]. It is a member of the janthinocin class of cyclic peptide lactones, characterized by a unique macrocyclic core and the presence of the non-proteinogenic amino acid erythro-β-hydroxy-D-leucine [2]. Janthinocin C shares this core scaffold with Janthinocins A and B but differs in its tryptophan-derived residue (dehydrotryptophan), which directly influences its in vitro antibacterial potency relative to its analogs [2].

Differences from Janthinocin A and B


The janthinocin series are not interchangeable due to structure-activity relationships driven by a single, critical residue at the 'X' position of the macrocyclic scaffold. Janthinocin C possesses a dehydrotryptophan moiety, whereas Janthinocin A contains β-hydroxytryptophan and Janthinocin B contains β-ketotryptophan [1]. This structural variation yields quantifiable differences in potency: Janthinocins A and B are reported to be more potent than Janthinocin C in vitro [2]. Furthermore, in vivo efficacy has been established for Janthinocin B (ED50 <1.6 mg/kg) but is not reported for Janthinocin C, underscoring that the choice of analog has a direct impact on experimental outcomes in antibacterial screening or drug development programs [2].

Activity Comparison vs. Vancomycin and Analogs


In Vitro Potency vs. Vancomycin

Janthinocin C, along with Janthinocins A and B, demonstrates marked activity against a range of aerobic and anaerobic Gram-positive bacteria, exhibiting 2 to 4 times greater in vitro potency than the glycopeptide antibiotic vancomycin [1]. While the specific MIC values for Janthinocin C are not detailed in the primary literature, the consistent 2- to 4-fold potency advantage over vancomycin is a defining class-level characteristic.

Antibacterial Gram-positive Vancomycin comparator

Unique Non-Proteinogenic Amino Acid

Janthinocin C is distinguished by the presence of the non-proteinogenic amino acid erythro-β-hydroxy-D-leucine, a residue not previously reported in natural products at the time of its discovery [1]. This residue is shared by Janthinocins A and B but differentiates the entire class from other cyclic peptide antibiotics.

Natural Product Chemistry Peptide Structure Non-Proteinogenic Amino Acid

Intraclass Potency Ranking

Within the janthinocin class, a clear potency ranking exists in vitro: Janthinocins A and B are more potent than Janthinocin C [1]. This finding underscores the critical role of the oxidized tryptophan residue at the 'X' position, where Janthinocin C's dehydrotryptophan confers reduced activity relative to the hydroxy- and keto-analogs.

Structure-Activity Relationship Antibacterial Janthinocin Class

In Vivo Efficacy in Murine S. aureus Model

While in vivo data for Janthinocin C is not reported, Janthinocin B demonstrated an ED50 of <1.6 mg/kg, compared to 2.0 mg/kg for vancomycin, in a mouse model of systemic S. aureus infection [1]. This provides a critical benchmark for the therapeutic potential of the janthinocin class and suggests that analogs with improved potency (e.g., Janthinocin B) are more suitable for in vivo translation.

In Vivo Efficacy Staphylococcus aureus ED50

Research Applications for Janthinocin C


In Vitro Antibacterial Screening

Janthinocin C is well-suited as a positive control or test compound in in vitro antibacterial assays targeting Gram-positive aerobes and anaerobes. Its 2- to 4-fold potency advantage over vancomycin provides a robust baseline for evaluating novel compounds against a known, highly active comparator [1].

SAR Studies of Macrocyclic Peptide Lactones

As the least potent member of the janthinocin triad, Janthinocin C serves as an essential 'minimum efficacy' reference point in SAR studies. Researchers can use Janthinocin C to probe the specific contribution of the dehydrotryptophan residue to antibacterial activity, especially when compared directly to the more potent β-hydroxytryptophan (Janthinocin A) and β-ketotryptophan (Janthinocin B) analogs [1].

Chemical Derivatization and Semi-Synthesis

The unique macrocyclic scaffold of Janthinocin C, featuring the non-proteinogenic erythro-β-hydroxy-D-leucine, offers a distinct starting material for semi-synthetic derivatization. Modifying the dehydrotryptophan residue could yield novel analogs with improved potency, leveraging the core structural novelty established for the class [1].

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